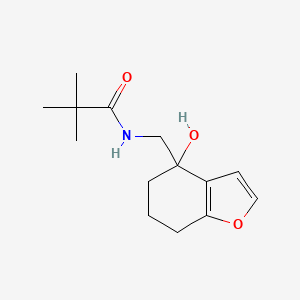

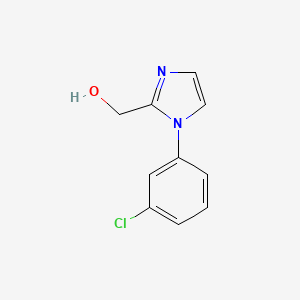

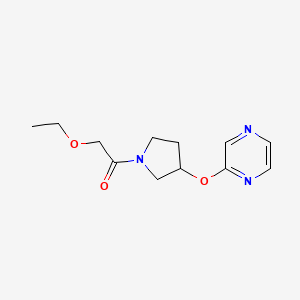

![molecular formula C19H22ClN3OS2 B2496894 N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)异丁酰胺盐酸盐 CAS No. 1185066-18-5](/img/structure/B2496894.png)

N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)异丁酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized and analyzed for anti-inflammatory properties . The benzothiazole ring is a crucial component in these compounds, contributing to their biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their melting point, IR, 1H NMR, 13C NMR, and mass spectral data .科学研究应用

结构多样化库的生成

通过烷基化和环闭合反应生成结构多样化的化合物库展示了相关化合物的化学多功能性。这些方法可以用于合成各种杂环化合物,这些化合物在药物发现和材料科学中具有价值 (Roman, 2013)。

结构活性关系

对磷脂酰肌醇-3-激酶(PI3K)/哺乳动物雷帕霉素靶蛋白(mTOR)双抑制剂的结构活性关系进行研究揭示了杂环类似物在改善代谢稳定性方面的重要性。这项研究指出了结构修饰在药物剂的药理特性中所起的关键作用 (Stec et al., 2011)。

杂环合成

方便合成多官能团取代的杂环化合物,如2,3-二氢噻唑,吡啶-2-酮和其他衍生物,突显了使用多样化合成策略创造可能在药物化学和材料科学中应用的分子的潜力 (Mohareb et al., 1991)。

抗菌活性

基于3-甲基-1-苯基-5-苯磺酰胺吡唑的新杂环化合物的合成和评价突显了对新抗菌剂的持续搜索。这样的研究对应对抗生素耐药性这一全球挑战至关重要 (El‐Emary et al., 2002)。

脱羧研究

对硫胺类似物催化丙酮酸脱羧的研究提供了有关酶催化和代谢途径的见解,揭示了可能受到结构相关化合物影响的基本过程 (Yount & Metzler, 1959)。

作用机制

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound has shown inhibitory potency against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

The compound’s interaction with its target likely results in the disruption of essential bacterial processes, leading to the inhibition of the bacteria’s growth .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby controlling the spread of the disease .

Pharmacokinetics

The compound’s inhibitory concentrations were compared with standard reference drugs, suggesting that it has been evaluated for its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the tuberculosis infection, thereby aiding in the treatment of the disease .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2.ClH/c1-11(2)17(23)21-19-16(12-8-9-22(3)10-15(12)25-19)18-20-13-6-4-5-7-14(13)24-18;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFYPEVRGYUTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

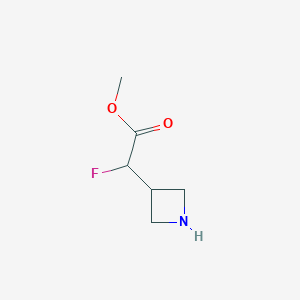

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

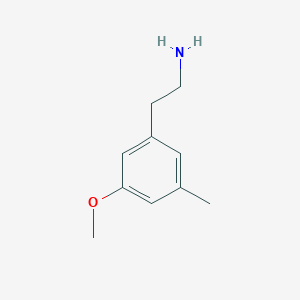

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

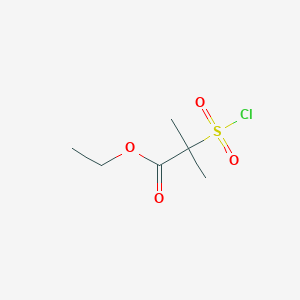

![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)